N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide
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Overview
Description
N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide is a compound that features a pyridine ring, a tetrazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide typically involves the formation of the tetrazole ring followed by the attachment of the pyridine and propanamide groups. One common method involves the reaction of 3-aminopyridine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide is unique due to the presence of both the pyridine and tetrazole rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H12N6O |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-[(5-pyridin-3-yltetrazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H12N6O/c1-2-9(17)12-7-16-14-10(13-15-16)8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,17) |
InChI Key |
PJFXRMSAIOBIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCN1N=C(N=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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